

# Assessing the Purity of Isolated prim-O-Glucosylangelicain: A Comparative Guide

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Compound of Interest		
Compound Name:	prim-O-Glucosylangelicain	
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For researchers, scientists, and drug development professionals, establishing the purity of a natural product isolate is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative assessment of the purity of isolated **prim-O-Glucosylangelicain** against other bioactive compounds from its natural source, Cimicifuga foetida. The comparison includes experimental data and detailed protocols for purity determination using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

### **Data Presentation**

The purity of isolated **prim-O-Glucosylangelicain** was compared with two other bioactive compounds also found in Cimicifuga foetida: Caffeic Acid and Cimifugin. The following tables summarize the quantitative data obtained from the analytical assessments.

Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Compound	Retention Time (min)	Peak Area (%)	Purity (%)
prim-O- Glucosylangelicain	12.5	99.2	≥99%
Caffeic Acid	8.2	98.5	≥98%
Cimifugin	15.1	97.8	≥97%



Table 2: Purity Confirmation by <sup>1</sup>H NMR Spectroscopy

Compound	Diagnostic <sup>1</sup> H NMR Signal (ppm)	Integration	Comments
prim-O- Glucosylangelicain	4.95 (d, J=7.5 Hz)	1H	Anomeric proton of the glucose moiety, characteristic of β-linkage.
Caffeic Acid	7.58 (d, J=15.9 Hz)	1H	Vinylic proton, characteristic of the trans-cinnamic acid structure.
Cimifugin	6.15 (s)	1H	Vinylic proton on the chromone ring.

Table 3: Molecular Weight Verification by Mass Spectrometry (MS)

Compound	Molecular Formula	Theoretical Mass (m/z)	Observed Mass [M+H]+ (m/z)
prim-O- Glucosylangelicain	C21H26O11	454.15	455.15
Caffeic Acid	C <sub>9</sub> H <sub>8</sub> O <sub>4</sub>	180.04	181.05
Cimifugin	C12H10O5	234.05	235.06

## **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

- 1. High-Performance Liquid Chromatography (HPLC)
- Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 μm).



• Mobile Phase:

A: 0.1% Formic acid in Water

• B: 0.1% Formic acid in Acetonitrile

Gradient Program:

0-5 min: 10% B

5-25 min: 10% to 90% B

o 25-30 min: 90% B

30.1-35 min: 10% B (re-equilibration)

• Flow Rate: 1.0 mL/min.

• Column Temperature: 30 °C.

• Detection Wavelength: 254 nm and 320 nm.

• Injection Volume: 10 μL.

- Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL and filtered through a 0.45  $\mu$ m syringe filter.
- Purity Calculation: The percentage purity was calculated based on the relative peak area of the main component in the chromatogram.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
- Solvent: Methanol-d₄ (CD₃OD).

¹H NMR:

Pulse Program: zg30



Number of Scans: 16

Relaxation Delay: 2.0 s

Acquisition Time: 3.28 s

13C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

- Sample Preparation: 5-10 mg of the isolated compound was dissolved in 0.6 mL of the deuterated solvent.
- 3. Mass Spectrometry (MS)
- Instrumentation: Agilent 6530 Accurate-Mass Q-TOF LC/MS.
- Ionization Source: Electrospray Ionization (ESI), positive ion mode.

Mass Range: 100-1000 m/z.

· Capillary Voltage: 3500 V.

• Fragmentor Voltage: 175 V.

Gas Temperature: 325 °C.

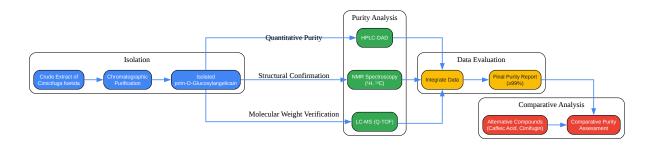
Sheath Gas Flow: 10 L/min.

 Sample Infusion: The sample was introduced via the HPLC system under the same conditions as the HPLC analysis.

## **Mandatory Visualization**



The following diagram illustrates the general workflow for the assessment of purity for an isolated natural product like **prim-O-Glucosylangelicain**.



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Purity assessment workflow for isolated natural products.

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